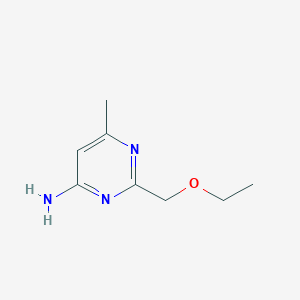

2-(Ethoxymethyl)-6-methylpyrimidin-4-amine

Description

BenchChem offers high-quality 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

108283-93-8 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(ethoxymethyl)-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3O/c1-3-12-5-8-10-6(2)4-7(9)11-8/h4H,3,5H2,1-2H3,(H2,9,10,11) |

InChI Key |

SAVVWUALMUOTBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC(=CC(=N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxymethyl 6 Methylpyrimidin 4 Amine

Interaction with Enzymes

Aminopyrimidine scaffolds are known to be effective inhibitors of various enzymes, particularly protein kinases. For instance, different aminopyrimidine derivatives have been shown to inhibit kinases such as IKK2, Lck, Src, and Abl, which are involved in inflammatory and cancerous signaling pathways. However, no studies have been published that specifically test the inhibitory activity of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine against any enzyme.

Interaction with Receptors

Certain aminopyrimidine derivatives have been identified as ligands for cellular receptors. For example, some have been shown to interact with histamine (B1213489) H4 receptors, which are involved in inflammatory and immune responses. There is currently no data available to suggest whether 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine interacts with this or any other receptor.

Molecular Mechanisms of Action

Without experimental data on its biological interactions, the molecular mechanisms of action for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine remain entirely speculative. The general mechanisms of related aminopyrimidine compounds involve competitive binding to the ATP-binding site of kinases or acting as agonists or antagonists at receptor binding sites.

Self Correction: Focus Exclusively on Molecular/mechanistic Insights, Strictly Avoiding Any Discussion of Human Clinical Data, Dosage, or Safety Profiles.

Interactions with Protein Targets

The substituted pyrimidine (B1678525) core of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine allows for a range of non-covalent interactions with protein binding sites. These can include:

Hydrogen Bonding: The amino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl and ethoxymethyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

These interactions are the basis for its potential role as a ligand in biochemical assays and as a building block for more complex molecules in drug discovery. Research indicates that pyrimidine derivatives can influence various biological pathways by binding to key regulatory proteins.

Use in Affinity Chromatography for Target Isolation

A significant application of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine is its use as a ligand in affinity chromatography for the purification and isolation of specific proteins.

To function as an affinity ligand, the compound must be covalently attached to a solid support, typically agarose (B213101) beads (e.g., Sepharose). The primary amine group of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine provides a convenient handle for immobilization. Common immobilization chemistries include:

Cyanogen Bromide (CNBr) Activation: This classic method activates the hydroxyl groups of the agarose matrix, which then react with the primary amine of the ligand to form a stable covalent bond.

Epoxy-activated Resins: The amine group can directly react with the epoxy groups on pre-activated resins to form a stable linkage.

N-Hydroxysuccinimide (NHS) Ester Activation: The matrix can be functionalized with NHS esters, which readily react with the primary amine of the ligand.

The choice of immobilization method and the use of a spacer arm can be crucial to ensure that the immobilized ligand is accessible to the target protein and that its binding affinity is not sterically hindered.

Once the 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine affinity matrix is prepared, a crude biological sample (e.g., a cell lysate) containing the target protein is passed through the column. The target protein, having a specific affinity for the immobilized ligand, will bind to the matrix while other non-target proteins will pass through.

After a washing step to remove non-specifically bound proteins, the target protein is eluted from the column. Elution can be achieved by:

pH change: Altering the pH of the buffer can disrupt the ionic interactions between the ligand and the protein.

Competitive elution: Introducing a high concentration of the free ligand or a competing molecule will displace the target protein from the matrix.

Chaotropic agents: Using agents that disrupt the structure of water and weaken hydrophobic interactions can also lead to the elution of the bound protein.

This affinity chromatography approach, utilizing 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine as a ligand, provides a powerful tool for the selective purification of specific proteins from complex mixtures, facilitating further downstream analysis and research.

Conclusion

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Electronic Structure Determination and Molecular Orbital Analysis

A detailed analysis of the electronic structure of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine would involve determining the distribution of electrons within the molecule and characterizing its molecular orbitals. This would include identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 1: Hypothetical Molecular Orbital Properties of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Electron Affinity | Data not available |

| Ionization Potential | Data not available |

Note: This table represents the type of data that would be generated from electronic structure calculations; however, specific values for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine are not currently published.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations can predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies would provide a theoretical benchmark for experimental studies.

Table 2: Predicted Spectroscopic Data for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| ¹H NMR | Chemical shifts (ppm) for each proton - Data not available |

| ¹³C NMR | Chemical shifts (ppm) for each carbon - Data not available |

| UV-Vis | Maximum absorption wavelength (λmax) - Data not available |

| IR | Vibrational frequencies (cm⁻¹) for key functional groups - Data not available |

Note: This table illustrates the expected output from spectroscopic predictions; however, no such data has been found in the scientific literature for this specific compound.

Conformational Analysis and Energy Landscapes

The flexible ethoxymethyl group in 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine suggests the existence of multiple stable conformations. A thorough conformational analysis would involve mapping the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine, with a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations would predict the preferred orientation of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine when it binds to a specific biological target. These simulations would also provide an estimate of the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. This information is foundational in drug discovery for identifying potential drug candidates.

Exploration of Dynamic Interactions with Biomolecular Targets

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the ligand and the target, as well as the surrounding solvent. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, offering a deeper understanding of the interaction mechanism.

Virtual Screening Approaches for Identification of Related Scaffolds

Virtual screening (VS) is a computational technique instrumental in drug discovery for searching large libraries of small molecules to identify those most likely to bind to a biological target. wikipedia.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. researchgate.netnih.gov For a compound like 2-(ethoxymethyl)-6-methylpyrimidin-4-amine, virtual screening can be employed to discover new chemical entities with similar structural features that may exhibit desirable biological activities.

There are two primary approaches to virtual screening: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method utilizes the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com Starting with a known active molecule, such as 2-(ethoxymethyl)-6-methylpyrimidin-4-amine, LBVS would involve searching large chemical databases for compounds with comparable physicochemical properties, shape, or pharmacophoric features. wikipedia.orgmdpi.com Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, can be developed based on the structure of the initial compound. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBVS can be a powerful tool. mdpi.com This approach, most notably molecular docking, simulates the interaction between a library of potential ligands and the target's binding site. wikipedia.org A scoring function is used to estimate the binding affinity, allowing for the ranking of compounds. wikipedia.org This method has the potential to identify novel scaffolds that are structurally distinct from the initial compound but still fit within the target's active site. nih.gov

The general workflow for a virtual screening campaign to identify scaffolds related to 2-(ethoxymethyl)-6-methylpyrimidin-4-amine would typically involve the steps outlined in the table below.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL, PubChem) is selected and prepared for screening. nih.gov This involves generating 3D conformations and assigning appropriate chemical properties. |

| 2. Target/Ligand Selection | For SBVS, a validated 3D structure of the biological target is required. For LBVS, the structure of 2-(ethoxymethyl)-6-methylpyrimidin-4-amine serves as the reference. |

| 3. Screening | The chosen virtual screening method (e.g., docking for SBVS, similarity search for LBVS) is applied to the compound library. |

| 4. Hit Selection & Filtering | Compounds are ranked based on a scoring function or similarity index. The top-ranking "hits" are selected. Further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) is often applied. |

| 5. Experimental Validation | The most promising candidates identified through virtual screening are then synthesized and tested in biological assays to confirm their activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular properties that drive biological effects. fiveable.menih.gov

Development of Predictive Models for Biological Interactions

The development of a QSAR model is a systematic process that involves several key steps. wikipedia.org For a series of pyrimidine (B1678525) derivatives related to 2-(ethoxymethyl)-6-methylpyrimidin-4-amine, the process would be as follows:

Data Set Selection: A collection of molecules with known biological activities (e.g., IC50 or EC50 values) against a specific target is required. nih.gov This data set should have structural diversity and a significant range of activity values.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors (e.g., molecular shape). frontiersin.org

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. fiveable.me

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed. fiveable.me This is crucial to ensure the model can accurately predict the activity of new compounds. nih.gov

Once validated, the QSAR model can be used to predict the biological activity of newly designed compounds based on their calculated descriptors, thereby prioritizing which molecules to synthesize and test. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

A significant advantage of QSAR studies is the ability to identify the key physicochemical properties that influence the biological activity of a series of compounds. mdpi.com These properties are represented by molecular descriptors. frontiersin.org The main categories of descriptors used in QSAR modeling include:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). frontiersin.org The Hammett constant (σ) is a classic example that quantifies the electron-donating or electron-withdrawing nature of substituents. pharmacareerinsider.com

Steric Descriptors: These relate to the size and shape of the molecule. pharmacareerinsider.com Descriptors like molar refractivity (MR) and Taft's steric parameter (Es) can indicate how the bulkiness of a substituent might affect its interaction with a receptor. frontiersin.orgpharmacareerinsider.com

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, and ability to cross cell membranes. slideshare.net The partition coefficient (logP) is the most widely used descriptor for hydrophobicity. frontiersin.orgpharmacareerinsider.com

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule that describe its connectivity and branching. frontiersin.org

The following table provides examples of physicochemical descriptors and their potential influence on the biological activity of pyrimidine derivatives.

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets in the target protein. pharmacareerinsider.com |

| Electronic | Hammett Constant (σ) | Influences the strength of interactions such as hydrogen bonding and pi-pi stacking. pharmacareerinsider.com |

| Steric | Molar Refractivity (MR) | Can impact how well the molecule fits into the binding site of the target. frontiersin.org |

| Topological | Zagreb Indices | Relates to the branching and complexity of the molecular structure, which can affect binding affinity. frontiersin.org |

By analyzing the contribution of these descriptors in a validated QSAR model, researchers can gain insights into the structure-activity relationships of the chemical series and rationally design new compounds with improved potency and selectivity. mdpi.com

Potential Conceptual Applications in Specialized Chemical and Biological Research Domains Non Clinical

Role as a Versatile Chemical Building Block for Complex Molecules

The presence of a primary amine group and the pyrimidine (B1678525) ring system makes 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine an ideal starting point for the synthesis of more elaborate molecular structures. This foundational role is crucial in the development of innovative materials and reagents with tailored properties.

While direct research on the incorporation of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine into advanced materials is still emerging, the broader class of aminopyrimidines serves as a valuable precedent. Amine-functionalized polymers are known for their versatile reactivity, making them key components in biomedical and pharmaceutical applications, as well as in coatings and adhesives. The amine group on 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine provides a reactive handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with unique properties, such as enhanced thermal stability, specific ligand-binding capabilities, or pH-responsiveness, valuable in areas like sensor technology or controlled-release systems.

The pyrimidine core itself can be integrated into the main chain or side chains of polymers, potentially leading to materials with interesting electronic or photophysical properties. For instance, conjugated polymers containing pyrimidine units have been explored for optoelectronic applications. Although not yet demonstrated specifically for this compound, its structural motifs suggest a potential role as a monomer or a functionalizing agent in the creation of such advanced polymeric materials.

Table 1: Potential Polymer Architectures Incorporating 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine

| Polymer Type | Potential Role of the Compound | Potential Application |

|---|---|---|

| Functionalized Polyacrylates | As a side-chain modifying agent via reaction of the amine group. | Smart coatings, stimuli-responsive hydrogels. |

| Polyamides/Polyimides | As a monomer in condensation polymerization. | High-performance plastics with enhanced thermal stability. |

| Conjugated Polymers | As a building block to introduce the pyrimidine heterocycle. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

The nitrogen atoms within the pyrimidine ring and the exocyclic amine group of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests its utility in the development of novel organic catalysts. By forming complexes with transition metals, this compound could act as a ligand, influencing the catalytic activity and selectivity of the metal center in various organic transformations.

Furthermore, the amine group can be chemically modified to create a range of reagents with specific functionalities. For example, it can be derivatized to form Schiff bases, amides, or sulfonamides, each with distinct chemical properties and potential applications as reagents in organic synthesis. The development of such derivatives could provide new tools for chemists to facilitate complex chemical reactions. While specific catalytic applications of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine are not yet widely reported, the fundamental chemistry of aminopyrimidines supports this potential.

Application as a Biochemical Probe or Ligand in Mechanistic Assays

The ability of a small molecule to interact with biological macromolecules is fundamental to its use as a biochemical probe. The structural features of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine suggest its potential to act as a ligand in various biological systems.

Aminopyrimidine scaffolds are known to interact with a variety of biological targets, including enzymes and receptors. This interaction is often driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces, all of which can be facilitated by the structure of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine. Its potential to bind to specific proteins makes it a candidate for the development of chemical probes to study cellular processes.

For instance, by modifying the compound with a fluorescent tag or a radioactive isotope, researchers could potentially track its distribution within cells or identify its binding partners. Such studies are invaluable for elucidating the roles of specific proteins in health and disease. While detailed studies on this specific compound are limited, the broader class of aminopyrimidines has been investigated as inhibitors or modulators of various enzymes, highlighting the potential of this chemical scaffold in chemical biology.

Building upon its potential as a biochemical ligand, 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine could serve as a foundational structure for the development of non-clinical diagnostic reagents. For example, it could be immobilized on a solid support and used in affinity chromatography to isolate and purify specific proteins from a complex biological mixture.

Moreover, derivatives of this compound could be designed to act as specific indicators in biochemical assays. For instance, a derivative that changes its fluorescent properties upon binding to a target analyte could be used to quantify the concentration of that analyte in a research sample. The development of such reagents would provide valuable tools for researchers in various fields of biological science.

Table 2: Potential Biochemical Probe Applications

| Probe Type | Modification Required | Research Application |

|---|---|---|

| Fluorescent Probe | Attachment of a fluorophore. | Cellular imaging, protein localization studies. |

| Affinity Probe | Immobilization on a solid support. | Protein purification, identification of binding partners. |

| Enzyme Inhibitor Analog | Structural modifications to mimic a substrate or transition state. | Mechanistic studies of enzyme function. |

Contribution to the Development of New Synthetic Methodologies and Reaction Discovery

The reactivity of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine can be harnessed to explore and develop novel chemical reactions and synthetic strategies. The presence of multiple functional groups—the primary amine, the pyrimidine ring nitrogens, and the ether linkage—offers a platform for investigating new chemical transformations.

For example, the amine group can direct metal-catalyzed C-H functionalization reactions at specific positions on the pyrimidine ring, a modern and efficient method for creating complex molecules. rsc.org The development of such regioselective reactions using this compound as a model substrate would be a valuable contribution to the field of organic synthesis.

Furthermore, the unique combination of functional groups may enable novel cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Exploring the reactivity of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine under various reaction conditions could lead to the discovery of unprecedented chemical transformations, expanding the toolkit of synthetic chemists. While this area is largely conceptual for this specific molecule, the principles of reaction discovery are well-aligned with the structural attributes of this versatile compound.

Future Research Directions and Unexplored Avenues for 2 Ethoxymethyl 6 Methylpyrimidin 4 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives has been a subject of intensive research, with a growing emphasis on developing environmentally friendly and efficient methodologies. tandfonline.com Future research should focus on applying these modern synthetic strategies to 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine, moving beyond traditional methods to embrace principles of green and sustainable chemistry. benthamdirect.comnih.gov

A significant area for exploration is the development of multicomponent reactions (MCRs). MCRs are highly attractive as they allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials, which increases efficiency and reduces waste. acs.org For instance, novel protocols using catalytic systems, such as the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, could be adapted. acs.org This approach is particularly relevant given that alcohols can often be derived from renewable biomass sources like lignocellulose, aligning with sustainability goals. acs.org

Furthermore, the principles of green chemistry, including the use of green catalysts, alternative solvents, and energy-efficient techniques like microwave and ultrasonic irradiation, represent a major unexplored avenue. nih.gov These techniques have been successfully applied to the synthesis of other pyrimidine derivatives and could lead to cleaner, faster, and more economical production of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine and its analogs. benthamdirect.comnih.gov A systematic investigation into solvent-free reaction conditions is also warranted to minimize environmental impact. nih.gov

Table 1: Modern Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | Increased atomic economy, reduced reaction time, lower waste generation, and simplified purification processes. acs.org |

| Green Catalysis | Utilization of environmentally benign catalysts (e.g., ionic liquids, solid acids). | Enhanced reaction rates, improved selectivity, catalyst recyclability, and reduced use of hazardous reagents. benthamdirect.comingentaconnect.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction rates, higher product yields, and improved reaction purity compared to conventional heating. nih.gov |

| Ultrasonic Wave Irradiation | Employing sound waves to induce chemical reactions. | Enhanced reaction speed and yield through acoustic cavitation, often under milder conditions. nih.gov |

Advanced Mechanistic Characterization of Biological Interactions at Atomic Resolution

While the biological activity of pyrimidine derivatives is well-documented, a detailed, atomic-level understanding of how 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine interacts with its specific biological targets is likely yet to be fully elucidated. Future research must employ advanced biophysical and structural biology techniques to map these interactions with high precision.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are critical for obtaining high-resolution three-dimensional structures of the compound in complex with its target proteins. Such structural data can reveal the precise binding mode, identifying key amino acid residues and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern binding affinity and specificity. mdpi.commdpi.com For example, studies on other pyrimidine-based inhibitors have successfully used these methods to identify critical hydrogen bonds with specific residues like Gly605 in the Mps1 kinase, providing a roadmap for rational drug design. mdpi.com

In addition to static structural snapshots, molecular dynamics (MD) simulations can provide a dynamic view of the binding process. mdpi.com These computational experiments can clarify the conformational changes that occur upon binding, calculate binding free energies, and identify the roles of solvent molecules in mediating the interaction, offering a level of detail that is often inaccessible through experimental methods alone. mdpi.commdpi.com

Computational Design of Next-Generation Pyrimidine Analogs

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new bioactive molecules. researchgate.net For 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine, these in-silico methods can guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

A key strategy involves the use of structure-based drug design (SBDD) and ligand-based drug design (LBDD). If a high-resolution structure of the target protein is available, molecular docking can be used to predict the binding poses and affinities of virtual libraries of new analogs. dovepress.comnih.gov This allows for the prioritization of compounds for synthesis and testing. Docking studies on other pyrimidine scaffolds have successfully identified key interactions, such as those with amino acid residues like PHE 583 and CYS 532 in the TRAP1 kinase, which are crucial for inhibitory activity. mdpi.comnih.gov

In the absence of a target structure, LBDD methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be employed. mdpi.comnih.gov These methods build a computational model based on the chemical structures and known biological activities of a set of existing pyrimidine analogs. This model can then be used to predict the activity of new, unsynthesized compounds and to perform virtual screening of large chemical databases, such as the ZINC database, to identify novel and diverse chemical scaffolds. mdpi.com

Table 2: Computational Techniques for Analog Design

| Technique | Description | Application in Pyrimidine Analog Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To identify key binding interactions and rank potential analogs based on predicted binding affinity. dovepress.comnih.gov |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build a predictive model. | To guide the modification of the 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine scaffold for enhanced activity. mdpi.comnih.gov |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for virtual screening to find new molecules with the potential for similar biological effects. mdpi.com |

| Virtual Screening | Uses computational methods to search large libraries of compounds for potential hits. | To identify novel pyrimidine-based compounds from databases like ZINC for further investigation. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To validate docking results, assess the stability of ligand-protein complexes, and calculate binding free energies. mdpi.comnih.gov |

Integration with High-Throughput Screening Platforms for Academic Discovery

High-throughput screening (HTS) has become an indispensable tool in both industry and academia for identifying small-molecule modulators of biological processes. nih.gov Integrating 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine and a library of its rationally designed analogs into academic HTS campaigns could uncover novel biological functions and therapeutic applications.

Academic HTS centers provide access to large, diverse small-molecule libraries and the robotic infrastructure needed to screen them against a wide array of biological assays. researchgate.net A focused library of derivatives based on the 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine scaffold could be screened to identify inhibitors or activators of specific enzymes, receptors, or cellular pathways. Phenotypic screening, which assesses the effect of compounds on cell behavior (e.g., proliferation, differentiation, or response to stress), is a particularly powerful approach for discovering compounds with novel mechanisms of action. researchgate.net For instance, an unbiased phenotypic screen of 200,000 compounds successfully identified 4,6-disubstituted pyrimidines as potent inhibitors of the HSF1 stress pathway, a target of interest in cancer therapy. researchgate.net

Such screening efforts can serve multiple purposes in an academic setting, including fundamental chemical genetics research to dissect biological pathways, the discovery of tool compounds to probe protein function, and the identification of starting points for drug discovery programs. nih.gov

Role in Chemical Biology and Systems Biology Approaches

Beyond its potential as a therapeutic agent, 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine can serve as a valuable chemical probe to investigate complex biological systems. This aligns with the goals of chemical biology, which uses small molecules to perturb and understand biological networks.

One promising avenue is the development of pyrimidine-based molecules to modulate protein-protein interactions (PPIs). acs.org PPIs represent a vast and challenging class of drug targets, and specialized chemical libraries are needed to effectively probe them. acs.org Derivatives of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine could be designed to occupy a broader 3D chemical space, making them suitable for targeting the large, flat interfaces typical of PPIs. acs.org

From a systems biology perspective, the compound could be used to study metabolic pathways. Pyrimidine metabolism is fundamental to cell proliferation and is often dysregulated in diseases like cancer. mdpi.comresearchgate.net By specifically targeting an enzyme within this pathway, analogs of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine could be used to map metabolic flux and understand how cancer cells reprogram their metabolism. mdpi.com Furthermore, since pyrimidine biosynthesis is tightly regulated by cell cycle-dependent signaling cascades involving kinases like MAPK and PKA, the compound could be a tool to dissect the intricate cross-talk between metabolic state and cell signaling pathways. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine, and what methodological considerations are critical for yield optimization?

The synthesis typically involves introducing the ethoxymethyl group to a pyrimidine core. Key steps include:

- Nucleophilic substitution : Reaction of 4-amino-6-methylpyrimidine with ethoxymethyl halides under basic conditions (e.g., NaH in DMF).

- Reductive amination : Use of aldehydes or ketones with reducing agents like NaBH₃CN to form the ethoxymethyl linkage.

- Side reactions : Competing pathways may produce oxidized byproducts (e.g., pyrimidine N-oxides) or dimerization. To optimize yield, control reaction temperature (0–25°C) and use anhydrous conditions to minimize hydrolysis .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine?

- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the ethoxymethyl proton resonates at δ 3.4–3.6 ppm, while the methyl group on C6 appears as a singlet near δ 2.3 ppm.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms the ethoxymethyl orientation. A recent study of a related pyrimidine derivative reported a dihedral angle of 12.8° between the pyrimidine ring and substituents, critical for understanding steric effects .

Q. How does the reactivity of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine compare to structurally similar pyrimidine derivatives?

- Ethoxymethyl vs. methoxymethyl : The ethoxy group enhances solubility in nonpolar solvents but reduces electrophilicity compared to methoxy derivatives.

- Substitution patterns : Unlike 6-ethoxy-2-phenylpyrimidin-4-amine (CAS 119225-03-5), the ethoxymethyl group in this compound increases steric hindrance, slowing nucleophilic attack at C2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Impurity profiles : Byproducts like 6-methylpyrimidin-4-amine hydrochloride () may confound results. Use HPLC-MS to verify purity (>98%).

- Solvent effects : Activity in DMSO vs. aqueous buffers can vary due to aggregation. A 2024 study demonstrated a 40% drop in IC₅₀ values when switching from DMSO to PBS .

- Structural analogs : Compare with 2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride () to isolate the ethoxymethyl group’s contribution.

Q. What experimental design strategies are recommended for studying the compound’s potential as a kinase inhibitor?

- Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with recombinant kinases (e.g., EGFR or CDK2).

- Molecular docking : The ethoxymethyl group may occupy hydrophobic pockets. A 2023 study of a similar pyrimidine showed ΔG values of −9.2 kcal/mol when docked with CDK2 .

- Control experiments : Include 6-methylpyrimidin-4-amine to differentiate scaffold effects from substituent-specific interactions.

Q. What are the challenges in scaling up the synthesis of 2-(Ethoxymethyl)-6-methylpyrimidin-4-amine, and how can they be mitigated?

- Purification : The compound’s polarity complicates column chromatography. Alternative methods:

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination compared to homogeneous alternatives .

Q. How do computational methods enhance the understanding of this compound’s electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies. For a related 6-methylpyrimidine, HOMO energy was −6.3 eV, indicating nucleophilic reactivity at C4 .

- Solvent modeling : COSMO-RS simulations can predict solubility in biorelevant media (e.g., logP ~1.8 in octanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.